what are the chemical properties of nitric acid for lab use
what are the chemical properties of nitric acid for lab use
An In-depth Technical Guide to the Chemical Properties of Nitric Acid for Laboratory Use
Authored by a Senior Application Scientist
Introduction: The Dual Nature of a Quintessential Laboratory Reagent
Nitric acid (HNO₃), known historically as aqua fortis ("strong water"), is a cornerstone reagent in research and industrial laboratories worldwide.[1][2] In its pure form, it is a colorless liquid, though it often acquires a yellow or brown tint upon storage due to decomposition into nitrogen oxides and water when exposed to light.[1][2][3][4] Its utility and versatility stem from a potent dual-threat chemical personality: it is both a strong mineral acid and a powerful oxidizing agent.[2][4] This guide provides an in-depth exploration of the chemical properties of nitric acid, focusing on the causality behind its reactivity and offering field-proven protocols for its safe and effective use in a laboratory setting by researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The behavior of nitric acid is highly dependent on its concentration. Commercially available "concentrated" nitric acid is typically a 68% aqueous solution by weight, which is a maximum boiling azeotrope with water.[3][5][6] Solutions containing over 86% HNO₃ are referred to as fuming nitric acid, which can be further classified as white fuming or red fuming depending on the concentration of dissolved nitrogen dioxide (NO₂).[3]
| Property | Anhydrous HNO₃ | Concentrated HNO₃ (68% azeotrope) | White Fuming HNO₃ (>97.5%) |
| Formula | HNO₃[7] | HNO₃ in H₂O | HNO₃ with <2% H₂O, <0.5% NO₂ |
| Molar Mass | 63.01 g/mol [1][7] | 63.01 g/mol | N/A |
| Appearance | Colorless liquid[3] | Colorless to light yellow liquid[1][3] | Colorless to pale yellow fuming liquid[8] |
| Density | ~1.51 g/cm³[1][7] | ~1.41 g/cm³[9] | N/A |
| Boiling Point | 83 °C (181 °F)[1][3][7] | 120.5 °C (249 °F)[3][5][6] | 83 °C (181 °F)[8] |
| Melting Point | -42 °C (-44 °F)[1][3][7] | N/A | -42 °C (-44 °F)[8] |
| Vapor Pressure | N/A | 49 mmHg at 20 °C[8] | 57 mmHg at 25 °C[8] |
Structural Basis of Reactivity: The nitric acid molecule is planar, featuring a central nitrogen atom bonded to three oxygen atoms, with one of these oxygens also bonded to a hydrogen atom.[1] Resonance delocalizes the charge, contributing to the molecule's stability.[1] In solution, its potent properties are governed by its complete dissociation into hydronium (H₃O⁺) and nitrate (NO₃⁻) ions, the latter being the primary source of its oxidizing power.[2][4]
The Chemistry of Nitric Acid in Action: A Tale of Two Reactivities
Nitric Acid as a Strong Acid
Like other strong mineral acids, nitric acid readily participates in classic acid-base reactions. It fully ionizes in aqueous solutions and will react with bases, metal oxides, and carbonates to form the corresponding nitrate salt and water.[4]
Example: Neutralization Reaction HNO₃(aq) + NaOH(aq) → NaNO₃(aq) + H₂O(l)
This acidic character is fundamental to applications such as pH adjustment and simple salt synthesis. However, its utility far surpasses typical proton-donor chemistry due to its formidable oxidizing capabilities.
Nitric Acid as a Powerful Oxidizing Agent
The true distinction of nitric acid lies in the electrophilic nature of the nitrogen atom in the nitrate ion (NO₃⁻), which has an oxidation state of +5.[7] This makes it a strong electron acceptor, capable of oxidizing a wide array of substances that are resistant to non-oxidizing acids like HCl.[2][10] The reduction products of nitric acid are varied and depend critically on the acid's concentration, the temperature, and the reducing strength of the reacting substance. Products can include nitrogen dioxide (NO₂), nitric oxide (NO), nitrous oxide (N₂O), and nitrogen gas (N₂).
Reactions with Metals
The reaction of nitric acid with metals is a clear demonstration of its oxidizing power. Unlike acids that react with active metals to liberate hydrogen gas, nitric acid's reaction is a redox process where the metal is oxidized to a metal cation and the nitrate ion is reduced.[11]
-
With Less Reactive Metals (e.g., Copper, Silver): These metals are below hydrogen in the electrochemical series and do not react with non-oxidizing acids. Nitric acid, however, readily dissolves them.[2]
-
Concentrated HNO₃: Reacts to form the metal nitrate, nitrogen dioxide (a toxic brown gas), and water.[12] Cu(s) + 4HNO₃(conc) → Cu(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)[7]
-
Dilute HNO₃: Reacts to form the metal nitrate, nitric oxide (a colorless gas that quickly oxidizes in air to brown NO₂), and water. 3Cu(s) + 8HNO₃(dil) → 3Cu(NO₃)₂(aq) + 2NO(g) + 4H₂O(l)[7]
-
-
Passivation of Metals: Some metals, such as iron, chromium, and aluminum, react with concentrated nitric acid to form a thin, non-porous, and inert metal oxide layer on their surface.[2] This "passivation" layer protects the bulk metal from further corrosion. This property is exploited in industrial processes to enhance the corrosion resistance of materials like stainless steel.[2][13][14]
-
Reaction with Noble Metals: Gold and platinum group metals are resistant to nitric acid alone.[3][15] However, a mixture of concentrated nitric acid and hydrochloric acid, known as aqua regia, is required to dissolve these noble metals.[2]
Reactions with Non-Metallic Elements
Concentrated nitric acid is a sufficiently strong oxidant to react with many non-metallic elements, typically oxidizing them to their highest oxidation state oxoacid, while being reduced to nitrogen dioxide.[3][16][17]
-
With Carbon: C(s) + 4HNO₃(conc) → CO₂(g) + 4NO₂(g) + 2H₂O(l)[16]
-
With Sulfur: S₈(s) + 48HNO₃(conc) → 8H₂SO₄(aq) + 48NO₂(g) + 16H₂O(l)[16]
-
With Phosphorus: P₄(s) + 20HNO₃(conc) → 4H₃PO₄(aq) + 20NO₂(g) + 4H₂O(l)[3]
Reactions with Organic Compounds
The interaction of nitric acid with organic compounds is a critical area in both synthesis and safety. These reactions can be highly exothermic and potentially explosive.[3][18]
-
Nitration: This is a cornerstone reaction in organic synthesis. In the presence of a strong dehydrating agent like sulfuric acid, nitric acid acts as a base to generate the highly electrophilic nitronium ion (NO₂⁺). This ion is the key reactant for adding a nitro group (-NO₂) to an organic molecule, a vital step in producing many pharmaceuticals and explosives like trinitrotoluene (TNT).[3][7][19] C₆H₆ + HNO₃ (in H₂SO₄) → C₆H₅NO₂ + H₂O[7]
-
Oxidation: Nitric acid can aggressively oxidize many organic compounds, such as alcohols and acetone.[20] This reactivity is a major safety concern; nitric acid must never be mixed with organic waste streams , as this can lead to violent, gas-producing reactions and potential ignition.[20][21][22]
Self-Validating Laboratory Protocols
The following protocols are designed with inherent safety and validation checks, ensuring reliable results while minimizing risk.
Protocol 1: Trace Metal Grade Cleaning of Glassware
This protocol is essential for experiments where metal contamination can compromise results, such as in trace analysis via ICP-MS.
-
Pre-Cleaning: Mechanically scrub glassware with a laboratory-grade detergent and rinse thoroughly with deionized (DI) water.
-
Acid Bath Preparation: In a designated chemical fume hood, prepare a 10% (v/v) nitric acid bath in a suitable container (e.g., a Nalgene tub). Crucial Step: Always add acid slowly to water while stirring to dissipate the heat of dilution.
-
Leaching: Submerge the pre-cleaned glassware in the acid bath. Ensure all surfaces are in contact with the acid. Cover the bath and let it stand for a minimum of 24 hours. This allows the acid to leach out any residual metal ions from the glass matrix.
-
Rinsing: Remove glassware from the bath using clean, chemical-resistant tongs. Rinse thoroughly with copious amounts of high-purity (18 MΩ·cm) DI water (at least 5-7 rinse cycles).
-
Drying and Storage: Dry the glassware in a clean, dust-free environment (e.g., a laminar flow hood or a dedicated drying oven). Store in a sealed, clean container to prevent re-contamination.
Protocol 2: Open-Vessel Digestion of a Solid Sample for Elemental Analysis
This method is used to dissolve a solid matrix to analyze its metallic constituents.
Protocol 3: Passivation of Stainless Steel (ASTM A967 Standard)
This protocol enhances the corrosion resistance of stainless steel parts after machining, which can leave free iron deposits on the surface.[23]
-
Thorough Cleaning: Degrease and clean the stainless steel part to remove all oils, coolants, and metallic particles.
-
Passivation Bath: Immerse the clean part in a bath of 20-50% by volume nitric acid. The bath temperature should be maintained between 120-150°F (49-65°C).[23][24]
-
Immersion Time: The part should remain in the acid bath for a minimum of 30 minutes.[24]
-
Rinsing: Remove the part and rinse thoroughly with clean water. A subsequent rinse with a dilute sodium hydroxide solution can help neutralize any remaining acid.
-
Final Rinse & Dry: Perform a final rinse with DI water and dry the part completely.
-
Validation: The passivation can be validated using a copper sulfate test, where the absence of copper plating on the surface indicates successful removal of free iron.[23]
Mandatory Safety, Handling, and Disposal Protocols
Nitric acid is a highly corrosive and toxic chemical.[4][8][25] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All work with concentrated or fuming nitric acid MUST be conducted inside a certified chemical fume hood to prevent inhalation of its corrosive and toxic vapors.[21][26][27] An eyewash station and safety shower must be immediately accessible.[26][27][28]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, an acid-resistant apron, and chemical-resistant gloves (neoprene or nitrile are often recommended).[2][26][27][28][29]
-
Storage: Store nitric acid in its original, tightly sealed container in a cool, dry, well-ventilated area.[26][28] It must be segregated from incompatible materials, especially organic compounds, bases, alcohols, and powdered metals, using secondary containment (e.g., a polypropylene tray).[21][26]
-
Handling: When diluting, always add acid to water slowly and with agitation.[27][28] Never add water to acid. Use the smallest quantities necessary for your procedure.[27]
-
Spill Response: For small spills (<1 Liter), confine the spill with an inert absorbent material like sand or vermiculite (DO NOT use combustible materials like paper towels or sawdust).[21][26] Neutralize slowly with a weak base such as sodium carbonate. For large spills, evacuate the area and contact emergency personnel.[26]
-
Waste Disposal: Nitric acid waste must be collected in a designated, clearly labeled, and compatible hazardous waste container.[21] It must NEVER be mixed with organic solvent waste due to the high risk of a violent exothermic reaction.[21][22]
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